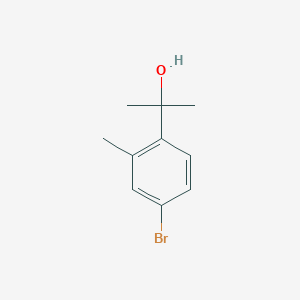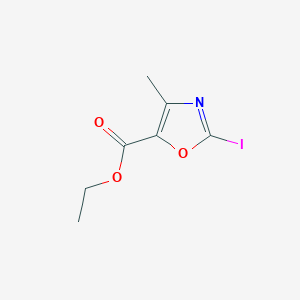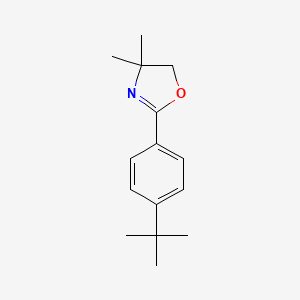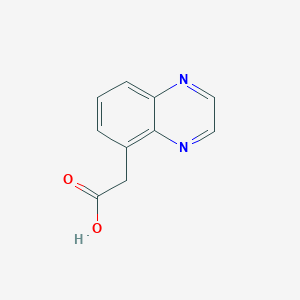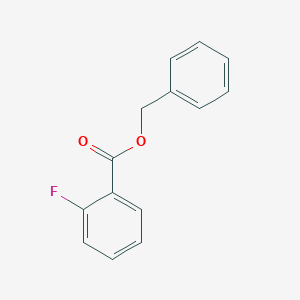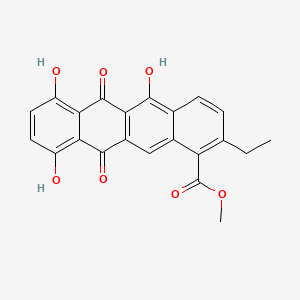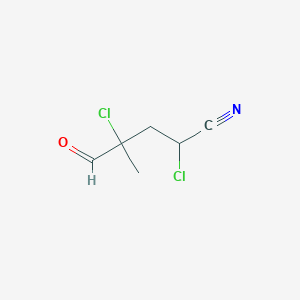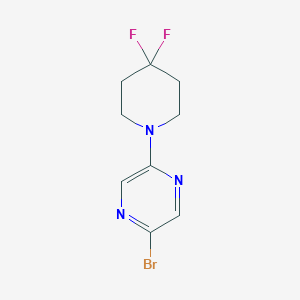
2-Bromo-5-(4,4-difluoro-1-piperidyl)pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-(4,4-difluoro-1-piperidyl)pyrazine is a chemical compound with the molecular formula C9H10BrF2N3. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. The presence of bromine and difluoropiperidinyl groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(4,4-difluoro-1-piperidyl)pyrazine typically involves the bromination of a pyrazine derivative followed by the introduction of the difluoropiperidinyl group. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium. The process may involve multiple steps, including halogenation, nucleophilic substitution, and cyclization.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in controlled environments, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
2-Bromo-5-(4,4-difluoro-1-piperidyl)pyrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bromine or difluoropiperidinyl groups, leading to new compounds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a variety of functionalized pyrazine derivatives .
科学研究应用
Chemistry
In chemistry, 2-Bromo-5-(4,4-difluoro-1-piperidyl)pyrazine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in the study of enzyme mechanisms or as a probe in biochemical assays .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or diseases .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance polymers and coatings .
作用机制
The mechanism of action of 2-Bromo-5-(4,4-difluoro-1-piperidyl)pyrazine involves its interaction with specific molecular targets. The bromine and difluoropiperidinyl groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
相似化合物的比较
Similar Compounds
2-Bromo-5-(4,4-difluoro-1-piperidyl)pyrazine: Unique due to the presence of both bromine and difluoropiperidinyl groups.
Pyrazine, 2-bromo-5-(4-fluoro-1-piperidinyl)-: Lacks one fluorine atom, leading to different chemical and biological properties.
Pyrazine, 2-chloro-5-(4,4-difluoro-1-piperidinyl)-:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
属性
分子式 |
C9H10BrF2N3 |
|---|---|
分子量 |
278.10 g/mol |
IUPAC 名称 |
2-bromo-5-(4,4-difluoropiperidin-1-yl)pyrazine |
InChI |
InChI=1S/C9H10BrF2N3/c10-7-5-14-8(6-13-7)15-3-1-9(11,12)2-4-15/h5-6H,1-4H2 |
InChI 键 |
KFOKTPVSMKPXKD-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1(F)F)C2=CN=C(C=N2)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
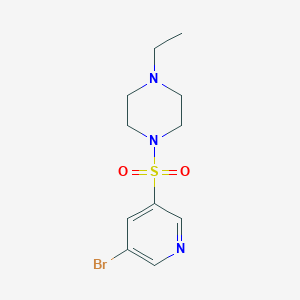
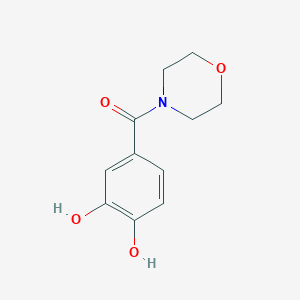
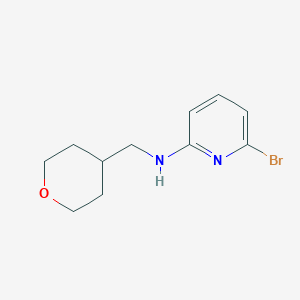
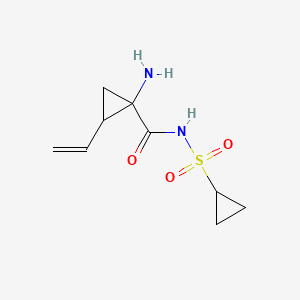
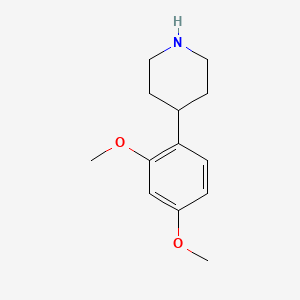
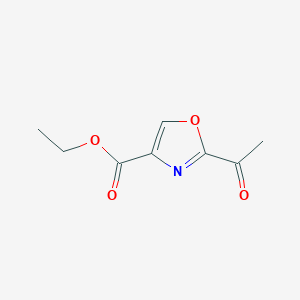
![2-(1-Methyl-1H-pyrrol-2-yl)benzo[d]oxazol-5-amine](/img/structure/B8742836.png)
